

An In-depth Technical Guide to 4,4'-Diacetylbibenzyl (CAS: 793-06-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetophenone, 4',4'''-ethylenedi-*

Cat. No.: *B1294620*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diacetylbibenzyl, with the CAS number 793-06-6, is a bibenzyl derivative that holds potential for exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a plausible synthesis method, and a review of the biological activities associated with the broader class of bibenzyl compounds. Due to a lack of specific biological data for 4,4'-Diacetylbibenzyl, this document leverages information on structurally related bibenzyls to infer potential areas of pharmacological interest, such as antioxidant, anti-inflammatory, and cytotoxic activities. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to aid in conceptual understanding.

Chemical and Physical Properties

4,4'-Diacetylbibenzyl is a symmetrical aromatic ketone. Its core structure consists of a bibenzyl (1,2-diphenylethane) scaffold with acetyl groups substituted at the para positions of both phenyl rings.

Property	Value	Reference
CAS Number	793-06-6	[1] [2]
Molecular Formula	C ₁₈ H ₁₈ O ₂	[1] [2]
Molecular Weight	266.33 g/mol	[1] [2]
IUPAC Name	1,1'-(ethane-1,2-diylbis(4,1-phenylene))diethanone	
Synonyms	1,2-Bis(4-acetylphenyl)ethane, p,p'-Diacetyl-1,2-diphenylethane	
Appearance	White to off-white solid	[3]
Melting Point	164-166 °C	[3]
Boiling Point	>240 °C at 11 Torr	[3]
Density (predicted)	1.082 ± 0.06 g/cm ³	[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,4'-Diacetylbibenzyl, crucial for its identification and characterization.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Anticipated 7.8-7.9	Doublet	4H	Aromatic (ortho to C=O)
Anticipated 7.2-7.3	Doublet	4H	Aromatic (meta to C=O)
Anticipated 2.9-3.0	Singlet	4H	Ethane bridge (-CH ₂ -CH ₂ -)
Anticipated 2.5-2.6	Singlet	6H	Acetyl methyl (-C(O)CH ₃)

Note: Actual chemical shifts may vary depending on the solvent and instrument used. The anticipated values are based on general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
Anticipated ~197	Carbonyl Carbon (C=O)
Anticipated ~146	Aromatic Carbon (para to -CH ₂ CH ₂ -)
Anticipated ~136	Aromatic Carbon (ipso, attached to C=O)
Anticipated ~129	Aromatic Carbon (ortho to C=O)
Anticipated ~128	Aromatic Carbon (meta to C=O)
Anticipated ~38	Ethane Bridge Carbon (-CH ₂ -)
Anticipated ~27	Acetyl Methyl Carbon (-CH ₃)

Note: The anticipated values are based on typical chemical shifts for similar functional groups. Quaternary carbons, such as the carbonyl and ipso-aromatic carbons, are expected to have weaker signals.[4][5][6][7]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Anticipated ~3000-3100	Medium	Aromatic C-H stretch
Anticipated ~2850-2960	Medium	Aliphatic C-H stretch
Anticipated ~1680	Strong	C=O stretch (Aryl ketone)
Anticipated ~1600, ~1500	Medium-Strong	Aromatic C=C stretch
Anticipated ~800-850	Strong	p-Disubstituted benzene C-H bend

Note: The strong carbonyl absorption is a key diagnostic peak for this molecule.

Mass Spectrometry

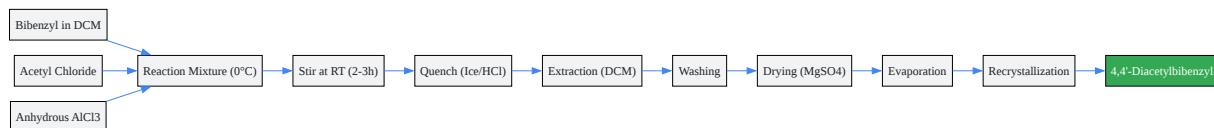
m/z	Interpretation
Anticipated 266	[M] ⁺ (Molecular ion)
Anticipated 251	[M - CH ₃] ⁺ (Loss of a methyl radical)
Anticipated 133	[M/2] ⁺ (Cleavage of the ethane bridge)
Anticipated 43	[CH ₃ CO] ⁺ (Acetyl cation)

Note: The fragmentation pattern is predicted based on the structure, with cleavage at the acyl group and the ethane bridge being prominent.[\[8\]](#)

Synthesis of 4,4'-Diacetylbibenzyl

A plausible and common method for the synthesis of 4,4'-Diacetylbibenzyl is the Friedel-Crafts acylation of bibenzyl. This electrophilic aromatic substitution reaction introduces an acetyl group onto each of the aromatic rings of the bibenzyl starting material.

Experimental Protocol: Friedel-Crafts Acylation of Bibenzyl


Materials:

- Bibenzyl
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.[4][9]
- Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (2.2 equivalents) dropwise from the dropping funnel with vigorous stirring.[4]
- Addition of Bibenzyl: After the addition of acetyl chloride is complete, add a solution of bibenzyl (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.[4][9]
- Reaction Progression: After the addition of bibenzyl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][9] This will quench the reaction and dissolve the aluminum salts.

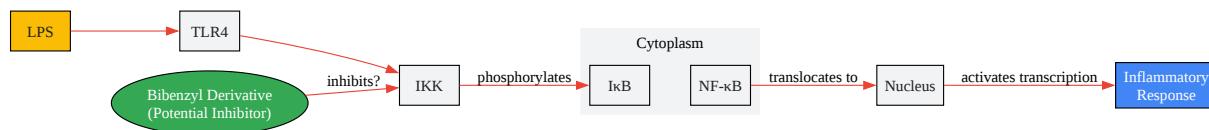
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.[4][9]
- Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-Diacetylbibenzyl.

[Click to download full resolution via product page](#)

Synthesis workflow for 4,4'-Diacetylbibenzyl.

Potential Biological Activities and Signaling Pathways

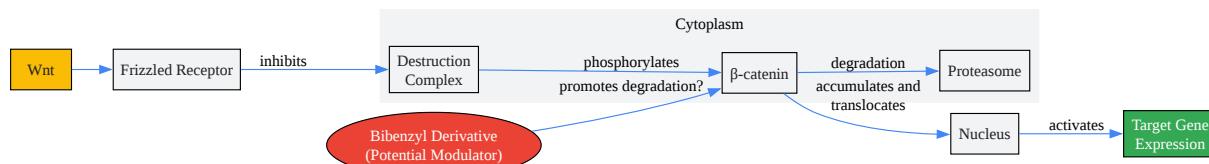
While specific biological studies on 4,4'-Diacetylbibenzyl are limited in the publicly available literature, the broader class of bibenzyl compounds has been extensively studied and shown to possess a range of pharmacological activities. It is plausible that 4,4'-Diacetylbibenzyl may share some of these properties.


Potential Pharmacological Activities

Activity	Description	References
Antioxidant	<p>Many bibenzyl derivatives exhibit antioxidant properties by scavenging free radicals. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][10][11][12][13]</p>	
Anti-inflammatory	<p>Bibenzyl compounds have been shown to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators. In vitro assays often involve measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16][17][18]</p>	
Cytotoxic	<p>Several bibenzyl derivatives have demonstrated cytotoxic activity against various cancer cell lines. Cytotoxicity is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[19][20][21][22][23]</p>	

Potential Signaling Pathway Involvement

Based on studies of related bibenzyl compounds, 4,4'-Diacetylbibenzyl could potentially modulate key cellular signaling pathways implicated in inflammation and cancer.


- **NF-κB Signaling Pathway:** The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some natural compounds are known to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. It is conceivable that bibenzyls could exert anti-inflammatory effects through this mechanism.

[Click to download full resolution via product page](#)

Potential inhibition of the NF-κB pathway by bibenzyls.

- **Wnt/β-catenin Signaling Pathway:** The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its dysregulation is linked to various cancers. Some phytochemicals have been shown to modulate this pathway. Bibenzyl compounds could potentially interfere with this signaling cascade, contributing to their cytotoxic effects.[22][24][25][26][27]

[Click to download full resolution via product page](#)

Potential modulation of the Wnt/β-catenin pathway.

Conclusion

4,4'-Diacetylbibenzyl is a readily synthesizable compound with a well-defined chemical structure. While direct biological data is currently sparse, the known pharmacological activities of the broader bibenzyl class of compounds suggest that it may possess valuable antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides the foundational chemical and spectroscopic information necessary for its unambiguous identification and serves as a starting point for further investigation into its potential therapeutic applications. The provided synthesis protocol offers a reliable method for obtaining the compound for research purposes. Future studies should focus on the direct evaluation of 4,4'-Diacetylbibenzyl in a variety of biological assays to confirm and quantify its potential activities and to elucidate its precise mechanisms of action and effects on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Diacetylbibenzyl | C18H18O2 | CID 13100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. mdpi.com [mdpi.com]

- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4'-Diacetylbibenzyl (CAS: 793-06-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294620#4-4-diacetylbibenzyl-cas-number-793-06-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com